molecular formula C12H19ClN2O2 B103400 Benzyl N-(4-aminobutyl)carbamate hydrochloride CAS No. 18807-73-3

Benzyl N-(4-aminobutyl)carbamate hydrochloride

Cat. No.: B103400
CAS No.: 18807-73-3
M. Wt: 258.74 g/mol
InChI Key: ZVNNCIIFBSRHFE-UHFFFAOYSA-N
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Description

Benzyl N-(4-aminobutyl)carbamate hydrochloride (CAS: 18807-73-3) is a carbamate-protected amine derivative with the molecular formula C₁₂H₁₈N₂O₂·HCl (combined as C₁₂H₁₉ClN₂O₂) and a molecular weight of 258.74 g/mol . It is commonly referred to as N-Cbz-1,4-diaminobutane Hydrochloride, highlighting its benzyloxycarbonyl (Cbz) protecting group. The compound is synthesized by reacting 1,4-diaminobutane with benzyl chloroformate in the presence of a base, followed by hydrochloric acid quenching to yield the hydrochloride salt .

Key physicochemical properties include:

  • Melting Point: 192–196°C
  • Density: 1.088 g/cm³
  • Boiling Point: 384.8°C at 760 mmHg
  • Storage: Stable under dry, room-temperature conditions .

Primarily used in organic synthesis, the Cbz group serves as a temporary amine protector, removable via hydrogenolysis. Its applications span peptide chemistry and pharmaceutical intermediate preparation .

Properties

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20519482
Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
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Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18807-73-3
Record name Carbamic acid, N-(4-aminobutyl)-, phenylmethyl ester, hydrochloride (1:1)
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Record name Benzyl (4-aminobutyl)carbamate--hydrogen chloride (1/1)
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Record name N-Carbobenzoxy-1,4-diaminobutane Hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(4-aminobutyl)carbamate hydrochloride can be synthesized through a series of chemical reactions involving the protection of amine groups and subsequent deprotection. One common method involves the reaction of 1,4-diaminobutane with benzyl chloroformate to form the protected intermediate, which is then treated with hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-aminobutyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Organic Synthesis

Benzyl N-(4-aminobutyl)carbamate hydrochloride serves as a protected derivative of 1,4-diaminobutane, allowing for selective modifications of amine functionalities. This property is crucial in the synthesis of complex molecules such as peptides and polyamines. The benzyl group can be selectively removed under hydrogenolysis conditions, revealing the reactive amine for subsequent reactions .

Biological Applications

In biological research, this compound has been explored for its potential as an enzyme inhibitor and receptor ligand. Its mechanism involves binding to specific molecular targets, which can inhibit enzyme activity or modulate receptor signaling pathways.

Case Study: Antimycobacterial Activity
A study investigated the synthesis of various compounds related to this compound and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating tuberculosis .

Medicinal Chemistry

The compound has shown promise as a therapeutic agent for various diseases due to its ability to interact with biological targets effectively. For instance, research into its role as an antagonist in opioid receptor studies highlights its potential in pain management therapies .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs
Compound Name Molecular Formula Protecting Group Key Substituent Molecular Weight (g/mol) CAS Number Reference
Benzyl N-(4-aminobutyl)carbamate HCl C₁₂H₁₉ClN₂O₂ Cbz Butylamine 258.74 18807-73-3
Benzyl N-(4-cyanophenyl)carbamate C₂₀H₂₃N₄O₄ Cbz 4-Cyanophenyl 383.17 Not provided
Benzyl N-(4-pyridyl)carbamate C₁₃H₁₂N₂O₂ Cbz Pyridyl 244.25 Not provided
tert-Butyl phenylcarbamate C₁₁H₁₅NO₂ Boc Phenyl 193.24 3422-01-3
N-(4-Aminobutyl)acetamide HCl C₆H₁₅ClN₂O Acetyl Butylamine 178.65 18233-70-0

Key Observations :

  • Cbz vs. Boc: The tert-butyl (Boc) group in tert-butyl phenylcarbamate offers acid-labile protection, whereas Cbz requires hydrogenolysis or strong acids for removal .
  • Substituent Effects: The 4-cyanophenyl group in Benzyl N-(4-cyanophenyl)carbamate enhances hydrophobicity and electron-withdrawing properties compared to the aliphatic butylamine chain in the target compound . The pyridyl group in Benzyl N-(4-pyridyl)carbamate introduces aromaticity and hydrogen-bonding capabilities, influencing solubility .
Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Benzyl N-(4-aminobutyl)carbamate HCl 192–196 384.8 3 52.4
Benzyl N-(4-pyridyl)carbamate Not reported Not reported 1 55.9
Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate HCl Not reported Not reported 4 93.4

Key Observations :

  • Hydrogen Bonding: The carbamoylpropyl derivative (4 donors) exhibits higher polarity than the target compound (3 donors), impacting permeability .
  • Thermal Stability : The high boiling point of the target compound (384.8°C) suggests stability under thermal stress, advantageous for high-temperature reactions .

Key Observations :

  • Both the target compound and Benzyl N-(4-cyanophenyl)carbamate achieve 95% yields, indicating efficient protection strategies .
  • The use of THF as a solvent in pyridyl derivative synthesis suggests compatibility with polar aprotic solvents .

Key Observations :

  • The target compound’s H302 (harmful if swallowed) and H335 (respiratory irritation) warnings necessitate stringent handling compared to acetylated analogs .

Biological Activity

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane HCl, is a compound of significant interest in both pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H18_{18}ClN2_{2}O2_{2}
  • Molecular Weight : Approximately 258.74 g/mol
  • Appearance : White to off-white solid
  • Melting Point : 192-196°C
  • Solubility : Slightly soluble in water; soluble in DMSO and methanol

The compound features a carbamate functional group that contributes to its biological activity and makes it a versatile building block in organic synthesis.

Target Interaction

This compound primarily acts as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, it reduces the absorption of glucose and galactose in the intestines, potentially leading to decreased blood sugar levels. This mechanism is particularly relevant for therapeutic strategies targeting conditions such as diabetes and galactosemia.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Enzyme Inhibition : The compound has shown effectiveness in inhibiting specific enzymes, including those involved in metabolic pathways related to glucose absorption. This inhibition can lead to altered metabolic responses in cellular systems.
  • Cellular Effects : In laboratory settings, this compound influences cellular functions by modulating signaling pathways and gene expression. It has been observed to affect cell viability and proliferation rates in various cell lines, indicating its potential as a therapeutic agent.

In Vivo Studies

In animal models, the dosage of this compound significantly affects its biological activity. Lower doses have been shown to effectively inhibit SGLT1 without causing adverse effects, while higher doses may lead to toxicity.

Comparative Studies

A comparative analysis with similar compounds (e.g., Benzyl (4-aminobutyl)(methyl)carbamate hydrochloride) reveals that this compound exhibits unique stability and selectivity due to its specific substitution pattern. This characteristic enhances its utility in research and industrial applications.

Applications in Research and Industry

This compound is employed across various fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its role in enzyme inhibition and receptor modulation.
  • Medicine : Explored for therapeutic applications targeting metabolic disorders.
  • Industry : Utilized in producing specialty chemicals and pharmaceuticals.

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits SGLT1, affecting glucose absorption
Cellular ModulationInfluences cell viability and proliferation rates
Therapeutic PotentialInvestigated for use in diabetes and metabolic disorder treatments

Q & A

Q. What are the key structural features of Benzyl N-(4-Aminobutyl)carbamate Hydrochloride, and how do they influence its reactivity in synthetic chemistry?

Answer: The compound contains a benzyl carbamate (Cbz) group attached to a 4-aminobutyl backbone, with a hydrochloride counterion. The Cbz group acts as a protecting group for the primary amine, enabling selective deprotection under acidic conditions (e.g., HBr/AcOH or TFA). The hydrochloride salt enhances solubility in polar solvents, which is critical for handling in aqueous or mixed-solvent systems. The butyl chain provides flexibility, influencing steric accessibility in coupling reactions .

Q. What are the standard synthetic routes for preparing this compound?

Answer: A common method involves reacting 1,4-diaminobutane with benzyl chloroformate in the presence of a base (e.g., NaHCO₃) to form the carbamate, followed by HCl treatment to isolate the hydrochloride salt. Alternative routes may use Boc-protected intermediates (e.g., tert-butyl carbamates) for orthogonal protection strategies .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

  • HPLC : Quantify purity (>97% as per supplier data) using reverse-phase columns with UV detection at 254 nm .
  • NMR : Confirm structure via ¹H and ¹³C signals (e.g., benzyl protons at ~7.3 ppm, carbamate carbonyl at ~155 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ (theoretical m/z 259.2 for C₁₂H₁₉N₂O₂⁺) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Acidic Conditions : The Cbz group is stable in mild acids (e.g., aqueous HCl) but cleaved by strong acids (e.g., HBr in AcOH).
  • Basic Conditions : The hydrochloride salt neutralizes in basic media, releasing free amine, which may undergo undesired side reactions.
  • Thermal Stability : Melting point (169–172°C) indicates moderate thermal stability, but prolonged heating above 100°C in solution may degrade the carbamate .

Q. What role does this compound play in multi-step organic syntheses, particularly in peptide or heterocycle formation?

Answer: It serves as a protected diamine precursor. For example:

  • Peptide Synthesis : The amine can be deprotected and coupled to carboxylic acids using HOBt/EDCI.
  • Heterocycle Formation : The butyl chain can cyclize under Mitsunobu conditions to form azetidines or pyrrolidines, as seen in related bicyclic amine syntheses .

Q. How can researchers resolve contradictory data regarding molecular weight and formula discrepancies in literature?

Answer: The molecular formula is often reported as C₁₂H₁₈N₂O₂·HCl (MW 258.75) or C₁₂H₁₉ClN₂O₂ (MW 258.75). The discrepancy arises from whether the HCl is included in the formula. Cross-validate using elemental analysis (C, H, N, Cl percentages) or high-resolution mass spectrometry .

Q. What methodologies optimize the compound’s use in solid-phase peptide synthesis (SPPS)?

Answer:

  • Deprotection : Use TFA/water (95:5) for 1–2 hours to cleave the Cbz group without damaging resin-bound peptides.
  • Coupling : Activate the deprotected amine with HATU/DIPEA in DMF for high-yield acylations .

Q. How should air-sensitive intermediates derived from this compound be handled?

Answer: After deprotection, the free amine is prone to oxidation. Store under argon, use degassed solvents, and add antioxidants (e.g., 1% BHT) during reactions. Confirm inert atmosphere via Schlenk techniques .

Q. What strategies enable its use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer: The benzyl group can participate in Pd-catalyzed couplings. For example:

  • Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos to couple the amine with aryl halides.
  • Direct Functionalization : Introduce boronate esters via iridium-catalyzed C–H borylation .

Q. How can mechanistic studies on its degradation pathways inform experimental design?

Answer: Perform kinetic studies using:

  • HPLC-MS : Monitor degradation products (e.g., benzyl alcohol from carbamate hydrolysis).
  • pH Profiling : Compare hydrolysis rates at pH 2–10 to identify labile conditions .

Troubleshooting and Optimization

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

Answer:

  • Issue : Residual diaminobutane in crude product.
  • Solution : Use ion-exchange chromatography (e.g., Dowex 50WX8) to separate charged species.
  • Recrystallization : Optimize solvent (e.g., ethanol/water mixtures) to enhance crystal yield .

Q. How can computational modeling predict its reactivity in novel reactions?

Answer:

  • DFT Calculations : Simulate transition states for carbamate cleavage or amine alkylation.
  • Molecular Dynamics : Model solubility in mixed solvents (e.g., DMSO/water) to guide reaction conditions .

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